Scientific Field: Pharmaceutical Chemistry
Summary of Application: This compound has been used in the synthesis of new anti-ulcer agents.
Methods of Application: The compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water.
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is a heterocyclic organic compound characterized by a unique spirocyclic structure. This compound features a seven-membered ring that incorporates two nitrogen atoms and an oxygen atom, contributing to its distinctive chemical properties. The molecular formula of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is , with a molecular weight of approximately 166.22 g/mol. Its structure allows for various chemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.
These reactions highlight the compound's versatility in synthetic applications.
Research indicates that 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one exhibits potential biological activity, particularly in enzyme interactions. The compound's spirocyclic structure allows it to fit into active sites of enzymes, which could lead to inhibition or modulation of enzyme activity. Ongoing studies are exploring its role as a ligand in biochemical assays and its potential therapeutic applications in medicine.
The synthesis of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves the reaction of ethylamine with a suitable cyclic ketone under controlled conditions. Common synthesis methods include:
The production process is crucial for ensuring high yields and purity necessary for further applications.
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one has several notable applications:
The interaction studies involving 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one focus on its binding affinity with specific enzymes and receptors. Preliminary findings suggest that the compound's unique spirocyclic structure may enhance its ability to interact with biological targets, potentially leading to novel therapeutic strategies. Further research is required to elucidate the precise mechanisms of action and interaction pathways involved.
Several compounds share structural similarities with 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Contains a butyl group instead of an ethyl group | Different reactivity due to larger substituent |
| 2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one | Features a propyl group | Alters chemical properties compared to ethyl derivative |
Uniqueness: The specific ethyl substitution in 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one significantly influences its reactivity and interaction profiles compared to other similar compounds. This specificity makes it particularly valuable for targeted research applications in medicinal chemistry and biochemistry .
The synthesis of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one has been extensively documented in patent literature, drawing from established methods developed for related diazaspiro compounds. The compound, with molecular formula C9H14N2O and molecular weight 166.22 g/mol, represents a key intermediate in pharmaceutical synthesis pathways [1]. Classical synthetic approaches typically involve multi-step sequences that build the spirocyclic framework through systematic construction of the diazaspiro core.
Patent documentation reveals that the fundamental approach involves the preparation of cyclic precursors followed by cyclization reactions to form the spirocyclic structure [2] [3]. The synthesis generally begins with the formation of a cyclopentanone derivative, which serves as the foundation for the spiro center. Early patent literature describes the use of alkylation reactions to introduce the ethyl substituent at the 2-position of the diazaspiro system [4] [5].
A significant patent-based methodology involves the reaction of ethylamine derivatives with suitable spirocyclic precursors under controlled conditions [6]. The process typically employs base-promoted cyclization reactions, where sodium hydroxide or potassium carbonate serves as the base in alcoholic solvents such as ethanol or methanol [2] [7]. Reaction temperatures ranging from 25°C to 80°C have been documented, with longer reaction times often required for complete conversion [7] [8].
The patent literature also describes alternative routes utilizing cyclic anhydrides or lactones as starting materials [8]. These approaches involve the reaction of ethylamine with cyclic anhydrides in the presence of bases, followed by cyclization to form the desired spirocyclic structure. The methodology has been optimized for industrial production, with continuous flow reactors employed to ensure consistent product quality and yield [9] [8].
Phase-transfer catalysis has emerged as a powerful tool for the alkylation reactions involved in the synthesis of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one. This methodology facilitates the transition of reactants between immiscible phases, enabling efficient alkylation under mild conditions [10]. The application of phase-transfer catalysts in spirocyclic compound synthesis has been particularly valuable for introducing alkyl substituents at specific positions of the heterocyclic framework [11] [12].
Tetrabutylammonium bromide has been identified as a highly effective phase-transfer catalyst for alkylation reactions in diazaspiro synthesis [11] [12]. The catalyst requires only catalytic amounts, typically 5-20 mol%, to achieve high yields under mild reaction conditions [11]. The mechanism involves the formation of ion pairs between the catalyst and the nucleophilic species, facilitating transfer to the organic phase where alkylation occurs [10].
The phase-transfer catalytic system demonstrates exceptional efficiency in the selective alkylation of nitrogen-containing heterocycles [13]. N-Heterocyclic olefins have also been reported as efficient phase-transfer organocatalysts for alkylation reactions, offering strong Brønsted and Lewis basicities that promote the desired transformations [13]. These catalysts have shown particular promise in achieving high selectivity for the formation of spirocyclic compounds with specific substitution patterns [14].
Optimization studies have revealed that the choice of phase-transfer catalyst significantly influences both yield and selectivity in the alkylation process [11] [12]. Tetrabutylammonium iodide, tetrabutylammonium hydrogen sulfate, and tetrahexylammonium chloride have all been evaluated, with tetrabutylammonium bromide consistently providing the highest yields [12]. The reaction conditions typically involve aqueous sodium hydroxide as the base phase and organic solvents such as dichloromethane or toluene as the organic phase [11] [10].
The formation of the spirocyclic core in 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one requires sophisticated cyclization strategies that ensure the proper construction of the fused ring system. Intramolecular cyclization approaches have proven most effective for achieving the desired spirocyclic architecture [15] [16]. These strategies typically involve the formation of carbon-carbon or carbon-nitrogen bonds to close the spirocyclic ring system.
One prominent cyclization strategy involves the use of intramolecular aldol condensation reactions to form the spirocyclic framework [17]. This approach utilizes substrates containing appropriately positioned carbonyl groups that can undergo cyclization under basic conditions. The reaction typically proceeds through enolate formation followed by intramolecular nucleophilic attack to form the spirocyclic bond [18] [17].
Metal-catalyzed cyclization strategies have also been developed for spirocyclic core formation [18] [19]. Iron-catalyzed arylative spirocyclization reactions have demonstrated high stereoselectivity and efficiency in forming spirocyclic compounds [18]. The process involves the use of iron(III) catalysts such as iron(III) acetylacetonate or iron(III) chloride in combination with Grignard reagents [18]. Reaction conditions typically employ diethyl ether and N-methyl-2-pyrrolidinone as the solvent system at room temperature [18].
Rhodium-catalyzed approaches have been particularly successful in achieving enantioselective spirocyclization [20]. The methodology employs rhodium complexes with chiral ligands to control the stereochemical outcome of the cyclization reaction [20]. Reaction conditions typically involve tetrahydrofuran as the solvent and temperatures ranging from 0°C to room temperature [20].
The cyclization strategy also encompasses base-promoted ring-closing reactions [21] [22]. These approaches utilize strong bases such as sodium hydride or lithium diisopropylamide to promote intramolecular cyclization reactions [21]. The choice of base and reaction conditions significantly influences the efficiency and selectivity of the cyclization process [22].
The optimization of reaction conditions for the synthesis of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one involves systematic evaluation of solvent systems, temperature profiles, and catalyst selection. Solvent effects play a crucial role in determining both reaction rate and product selectivity [23]. The choice of solvent system significantly influences the efficiency of the synthetic transformations and the purity of the final product [21] [24].
Alcoholic solvents, particularly ethanol and methanol, have been extensively utilized in the synthesis of diazaspiro compounds [7] [8]. These solvents provide excellent solubility for the reactants and facilitate the formation of the desired spirocyclic products. Optimization studies have shown that ethanol provides superior results compared to methanol, with yields typically ranging from 70% to 90% [7]. The use of ethanol-water mixtures has also been investigated, with the optimal ratio determined to be 9:1 for maximum efficiency [8].
Temperature optimization is critical for achieving high yields and selectivity in spirocyclic synthesis [21] [24]. Studies have demonstrated that reaction temperatures between 70°C and 80°C provide optimal conditions for most synthetic transformations [24] [25]. Lower temperatures often result in incomplete conversion, while higher temperatures can lead to side product formation and reduced selectivity [21]. The temperature profile must be carefully controlled throughout the reaction to maintain optimal conditions [26].
Catalyst selection and optimization represent another crucial aspect of reaction condition optimization [24] [25]. The choice of catalyst significantly influences both the reaction rate and the product distribution [27]. Heterogeneous catalysts, such as manganese ferrite nanorods functionalized with L-proline, have shown exceptional performance in spirocyclic synthesis [27]. These catalysts offer the advantage of easy recovery and reusability without significant loss of catalytic activity [27].
| Solvent System | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Ethanol | 70-80 | 20 | 84 | 4 |
| Methanol | 70-80 | 20 | 72 | 5 |
| Ethanol-Water (9:1) | 70-80 | 20 | 88 | 3.5 |
| Dichloromethane | 25 | 10 | 63 | 8 |
| Tetrahydrofuran | 0-25 | 5 | 87 | 6 |
The optimization of reaction conditions also involves the evaluation of reaction time and concentration effects [25] [26]. Studies have shown that optimal reaction times typically range from 3 to 8 hours, depending on the specific synthetic approach and reaction conditions [24] [25]. Higher concentrations generally lead to increased reaction rates but may also promote side reactions and reduce selectivity [26].
A comprehensive comparative analysis of synthetic yields and purity profiles for 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one reveals significant variations depending on the synthetic methodology employed. The analysis encompasses various synthetic approaches, including classical methods, phase-transfer catalysis, and modern cyclization strategies [28] [29].
Classical synthesis approaches documented in patent literature typically achieve yields ranging from 60% to 85%, with purity profiles generally exceeding 95% after appropriate purification procedures [9] [7]. The butyl analog synthesis, which serves as a model for the ethyl derivative, demonstrates yields of 70% after diastereomer separation and purification [28]. These classical approaches, while reliable, often require multiple purification steps and extended reaction times [9] [8].
Phase-transfer catalyzed syntheses have shown superior performance in terms of both yield and purity [11] [12]. The use of tetrabutylammonium bromide as a phase-transfer catalyst consistently achieves yields of 85% to 95% with minimal side product formation [11]. The high selectivity of phase-transfer catalysis results in purity profiles typically exceeding 98% after standard workup procedures [12]. The reduced need for extensive purification procedures represents a significant advantage of this methodology [11].
Metal-catalyzed cyclization strategies demonstrate variable performance depending on the specific catalyst and reaction conditions employed [18] [19]. Iron-catalyzed approaches achieve yields of 75% to 90% with excellent diastereoselectivity [18]. The spirocyclic products are typically obtained as predominantly cis-diastereomers with high purity profiles [18]. Rhodium-catalyzed enantioselective approaches achieve yields of 80% to 95% with exceptional enantiomeric excess values [20].
| Synthetic Method | Yield (%) | Purity (%) | Reaction Time (h) | Purification Steps |
|---|---|---|---|---|
| Classical Patent Method | 70-85 | 95-97 | 8-12 | 3-4 |
| Phase-Transfer Catalysis | 85-95 | 98-99 | 4-6 | 1-2 |
| Iron-Catalyzed Cyclization | 75-90 | 96-98 | 6-8 | 2-3 |
| Rhodium-Catalyzed Method | 80-95 | 97-99 | 4-8 | 2-3 |
| Heterogeneous Catalysis | 82-92 | 96-98 | 5-7 | 2 |
The purity profiles of the synthesized compounds are significantly influenced by the purification methodology employed [28] [29]. Recrystallization procedures typically improve purity from 90-95% to 98-99%, but may result in yield losses of 10% to 15% [28]. Column chromatography provides excellent purification but requires significant solvent consumption and time investment [29]. The development of more efficient purification procedures remains an active area of research [30].
Comparative studies have also revealed that the choice of synthetic methodology significantly impacts the overall process economics [28] [30]. Phase-transfer catalyzed syntheses, despite higher catalyst costs, often provide superior overall economics due to reduced purification requirements and shorter reaction times [11] [12]. The environmental impact assessment also favors phase-transfer catalysis due to reduced solvent consumption and waste generation [10].
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one represents a heterocyclic spirocyclic compound with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol [1] [2]. The compound contains a distinctive spirocyclic structure characterized by the fusion of a diazaspiro ring system with a five-membered cyclopentane ring. The elemental composition consists of 65.04% carbon, 8.49% hydrogen, 16.86% nitrogen, and 9.61% oxygen by mass, calculated from the molecular formula.
The Chemical Abstracts Service (CAS) registry number for this compound is 1003959-62-3 [1] [2] [3], and its Molecular Data Library (MDL) number is MFCD24615238 [2] [3]. The compound exhibits a spiro center at the junction of the two ring systems, creating a rigid three-dimensional structure that influences its physicochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| CAS Number | 1003959-62-3 |
| MDL Number | MFCD24615238 |
| Elemental Composition | C: 65.04%, H: 8.49%, N: 16.86%, O: 9.61% |
The solubility characteristics of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one demonstrate limited water solubility, which is consistent with its lipophilic nature indicated by a calculated LogP value of 1.2375 [4]. In aqueous systems, the compound exhibits poor solubility, requiring specialized solubilization techniques for pharmaceutical and research applications [3] [5].
In organic solvent systems, the compound demonstrates moderate solubility in dimethyl sulfoxide (DMSO) and methanol, both characterized as "slightly soluble" [3] [5] [6]. The solubility profile indicates that enhanced dissolution can be achieved through thermal treatment at 37°C combined with ultrasonic agitation [3] [5] [7]. This thermal-ultrasonic approach represents a practical method for improving dissolution rates in organic solvents.
The compound's solubility behavior is influenced by its spirocyclic structure and the presence of the diazaspiro moiety, which contributes to its overall polarity characteristics. The topological polar surface area (TPSA) is calculated at 41.46 Ų [4], indicating moderate polarity that affects its interaction with different solvent systems.
| Solvent System | Solubility Characteristics |
|---|---|
| Water | Limited solubility |
| DMSO | Slightly soluble |
| Methanol | Slightly soluble |
| Organic solvents (general) | Enhanced with 37°C heating and ultrasonic treatment |
The thermal stability of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is characterized by specific storage and handling requirements that reflect its thermodynamic properties. The compound demonstrates acceptable stability when stored at room temperature under appropriate conditions [3] [5] [7]. However, prolonged storage requires controlled temperature conditions to maintain chemical integrity.
Storage stability studies indicate that the compound maintains its chemical structure when stored at -80°C for up to six months, while storage at -20°C limits the stability period to one month [3] [5] [7]. These temperature-dependent stability profiles suggest the presence of thermal decomposition pathways that become active at elevated temperatures.
The compound requires protection from moisture during storage, indicating potential hydrolytic instability pathways [3] [5] [7]. The sealed storage requirement suggests that exposure to atmospheric moisture and oxygen may initiate degradation processes. While specific thermal decomposition temperatures have not been explicitly reported for this compound, comparative analysis with structurally related diazaspiro compounds suggests that spirocyclic systems generally exhibit enhanced thermal stability compared to their linear counterparts [8] [9].
| Storage Condition | Stability Period |
|---|---|
| Room temperature | Long-term with proper sealing |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
| Moisture exposure | Requires protection |
The nuclear magnetic resonance spectroscopic characterization of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one provides detailed structural information through both ¹H NMR and ¹³C NMR analyses. The compound's NMR characteristics are consistent with its spirocyclic structure and the presence of the ethyl substituent at the 2-position of the diazaspiro ring system.
¹H NMR analysis reveals characteristic signals for the ethyl group protons, typically appearing as a triplet for the methyl group and a quartet for the methylene group, consistent with the ethyl substitution pattern [10] [11]. The spirocyclic protons demonstrate specific chemical shift patterns that reflect the rigid three-dimensional structure of the molecule. The cyclopentane ring protons exhibit complex multipicity patterns due to the constrained ring geometry and the influence of the adjacent heteroatoms.
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The spirocyclic carbon atoms display characteristic chemical shifts that are diagnostic of the spiro junction. The carbonyl carbon of the diazaspiro ring system typically appears in the expected region for amide-type carbonyls, while the aliphatic carbons of the cyclopentane ring show chemical shifts consistent with their saturated nature [10] [11].
The NMR data support the proposed structure with the ethyl group attached to the nitrogen atom at the 2-position of the diazaspiro system. The spectroscopic parameters are consistent with the rigid spirocyclic framework that restricts conformational flexibility.
Infrared spectroscopic analysis provides information about the functional groups present in 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one. The compound exhibits characteristic IR absorption bands that are diagnostic of its structural features. The carbonyl stretching vibration of the diazaspiro ring system appears in the expected region for cyclic amides, typically around 1600-1700 cm⁻¹.
The presence of nitrogen-hydrogen stretching vibrations and carbon-hydrogen stretching modes provides additional structural confirmation [12]. The spirocyclic structure contributes to specific vibrational patterns that distinguish this compound from linear analogs. The IR spectrum demonstrates the absence of hydroxyl groups and confirms the presence of the expected functional groups.
UV-Vis spectroscopic analysis of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one provides information about the electronic transitions within the molecule. The compound exhibits absorption characteristics typical of heterocyclic systems containing nitrogen atoms. The presence of the diazaspiro ring system with its conjugated double bond contributes to the electronic absorption profile.
The UV-Vis spectral data indicate n→π* and π→π* transitions that are characteristic of the heterocyclic chromophore system [13] [14]. The absorption maxima and extinction coefficients provide quantitative information about the electronic structure and can be used for analytical quantification of the compound.
While specific X-ray crystallographic data for 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one are not directly available in the current literature, conformational analysis can be inferred from structural studies of related diazaspiro compounds and computational modeling data. The spirocyclic structure imposes significant conformational constraints that influence the three-dimensional arrangement of the molecule.
The spiro junction creates a rigid framework that limits rotational freedom around the central carbon atom. This conformational restriction is advantageous for biological activity as it reduces the entropic penalty associated with receptor binding. The diazaspiro ring system adopts a specific conformation that is stabilized by the cyclic structure and the presence of the ethyl substituent.
Computational studies using density functional theory (DFT) methods have been employed to predict the conformational preferences of related spirocyclic compounds [15] [16]. These calculations provide insights into the preferred conformations and the energy barriers associated with conformational interconversion. The spirocyclic framework generally exhibits enhanced conformational stability compared to flexible linear analogs.
The three-dimensional structure of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one can be characterized by specific geometric parameters including bond lengths, bond angles, and torsion angles. The spiro center exhibits tetrahedral geometry with the two ring systems oriented in a perpendicular arrangement. This spatial arrangement influences the compound's physicochemical properties and biological activity.
Conformational analysis indicates that the compound exists predominantly in a single low-energy conformation due to the constraints imposed by the spirocyclic structure. The rigid framework reduces conformational entropy while maintaining specific spatial relationships between functional groups. This conformational restriction is particularly important for structure-activity relationships in pharmaceutical applications.
The cyclopentane ring component of the spirocyclic system adopts envelope or half-chair conformations that are typical of five-membered rings [17] [18]. The specific conformation adopted depends on the substituents and the electronic effects of the adjacent heteroatoms. The overall molecular geometry is influenced by the interplay between ring strain, electronic effects, and steric interactions.